N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
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Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a useful research compound. Its molecular formula is C18H13ClIN3O2S and its molecular weight is 497.74. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- Research has demonstrated innovative methods for the synthesis of complex molecules, including the use of iodine in catalytic oxidative coupling reactions. These processes are crucial for developing compounds with potential pharmacological activities. For instance, iodine catalyzed oxidative synthesis has been applied to create quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showcasing the versatility of iodine in facilitating various organic transformations (Mohammed, Vishwakarma, & Bharate, 2015).
- Another study highlighted the synthesis and pharmacological activities of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives, which were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material. These compounds showed less toxicity and good anti-inflammatory activities, indicating the potential for further pharmacological exploration (Abdulla et al., 2014).
Pharmacological and Biological Activities
- The exploration of pyrazoline derivatives synthesized from various starting materials has been a significant area of interest due to their potential anticancer and antimicrobial properties. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines have been studied for their anticancer and antimicrobial agents, indicating the compound's high potency against specific cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
- Research into the synthesis, characterization, and evaluation of 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents has also been conducted. These studies have yielded new derivatives with promising activity profiles, underscoring the potential therapeutic applications of such compounds (Farag et al., 2012).
Antimicrobial Activity
- Novel compounds incorporating the pyrazole nucleus, such as 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, have been synthesized and shown to exhibit variable and modest activities against bacteria and fungi. These findings highlight the ongoing search for new antimicrobial agents capable of combating resistant strains (B'Bhatt & Sharma, 2017).
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClIN3O2S/c19-11-4-3-5-12(8-11)23-17(14-9-26(25)10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJZPLCFAXQLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClIN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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